[4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]acetonitrile is a useful research compound. Its molecular formula is C21H24N6 and its molecular weight is 360.465. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Innovations and Therapeutic Applications
CNS Drug Development : Piperazine derivatives have been extensively explored for their potential in central nervous system (CNS) applications. Arylpiperazine derivatives, a structurally similar class, are noted for their clinical applications in treating depression, psychosis, and anxiety. These compounds undergo extensive metabolic transformations, highlighting the significance of structural elements in medicinal chemistry for CNS disorders (Caccia, 2007).
Anticarcinogenic Potential : Organotin(IV) complexes, incorporating structures akin to piperazines, have shown remarkable anticarcinogenicity. The efficacy of these compounds is influenced by the stability of ligand-Sn bonds and the lipophilicity conferred by the organotin moiety, underlining the importance of structural features in designing anticancer agents (Ali et al., 2018).
Antimicrobial Activities : The fight against drug-resistant bacterial strains, such as Staphylococcus aureus, has led to the exploration of triazole and triazole-containing hybrids. These compounds, with structural similarities to the query chemical, are recognized for their ability to inhibit critical bacterial proteins, offering a promising avenue for novel anti-infective therapies (Li & Zhang, 2021).
Neurochemical Interactions : Explorations into the pro-cognitive effects of angiotensin IV and derivatives highlight the complex interplay between these compounds and dopamine receptors in the brain. This research points to the potential of structurally related compounds in enhancing memory and learning through neurochemical pathways, emphasizing the role of molecular structure in therapeutic outcomes (Braszko, 2010).
Synthesis and Drug Discovery : The synthesis of ligands for D2-like receptors, incorporating arylcycloalkylamines similar to the query compound, underscores the critical role of pharmacophoric groups in developing new antipsychotic agents. This research demonstrates the intricate relationship between molecular architecture and receptor affinity, offering insights into the design of more effective and selective drugs (Sikazwe et al., 2009).
properties
IUPAC Name |
2-[4-(2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6/c1-3-18-20(17-7-5-4-6-8-17)21-23-16(2)15-19(27(21)24-18)26-13-11-25(10-9-22)12-14-26/h4-8,15H,3,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PECRCTRHROXTGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)N4CCN(CC4)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.